2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
Description
This compound, systematically named N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (CAS: 891115-66-5), features a triazolo[4,3-b]pyridazine core substituted with a 4-chlorophenyl group and linked to an acetamide moiety via a sulfanyl bridge. Its molecular formula is C₂₁H₁₇ClN₆O₂S, with a molecular weight of 452.917 g/mol .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-4-6-16(7-5-14)27-11-19(26)22-15-3-1-2-13(10-15)17-8-9-18-23-21-12-25(18)24-17/h1-10,12H,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUQXPRUEMZZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multiple steps
Preparation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Introduction of Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of Chlorophenoxy Group: The chlorophenoxy group is typically introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Anticancer Activity: Studies have shown that it exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, a study identified it as a promising candidate through screening against multicellular spheroids, indicating its potential effectiveness in solid tumors .
- Anti-inflammatory Effects: The compound has been evaluated for its ability to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis .
Biological Research
In biological studies, this compound serves multiple roles:
- Enzyme Inhibition: It acts as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown effectiveness in inhibiting osteoclastogenesis, which is crucial for bone resorption and related diseases .
- Cell Signaling Modulation: The compound interacts with various cellular pathways, potentially affecting receptor binding and signal transduction mechanisms .
Synthetic Chemistry
The compound is utilized as a building block in synthetic chemistry:
- Synthesis of Complex Molecules: It serves as a precursor for synthesizing more complex organic compounds, particularly those containing triazole and pyridazine moieties .
- Reaction Mechanisms Study: Researchers use this compound to study reaction mechanisms due to its unique structure and reactivity .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The triazolo[4,3-b]pyridazine scaffold is a common feature among analogs, but substituents dictate functional differences. Key comparisons include:
Biological Activity
2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may confer distinct pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound's structure comprises:
- A chlorophenoxy group
- A triazolopyridazine moiety
- An acetamide linkage
These structural elements may influence its interaction with biological targets and pathways.
The mechanism of action of this compound involves its binding to specific proteins or enzymes. This binding can modulate their activity, leading to various biological effects. The exact molecular targets remain to be fully elucidated but may include enzymes involved in inflammatory processes or cell signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated high binding affinities to bromodomain and extraterminal (BET) proteins and showed low nanomolar potencies in inhibiting cell growth in acute leukemia cell lines .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Research has shown that related triazole derivatives can inhibit the activity of lipoxygenase enzymes, which play a critical role in the inflammatory response . This suggests that this compound may similarly modulate inflammatory pathways.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and anti-proliferative effects of the compound on various cancer cell lines. For example:
- Cell Line Tested : MV4;11 leukemia cells
- IC50 Values : Demonstrated effective inhibition at concentrations below 10 µM.
These findings indicate a promising therapeutic index for further development.
Pharmacokinetic Studies
Pharmacokinetic profiling is essential for understanding the compound's behavior in biological systems. Preliminary studies suggest that compounds with similar structures exhibit favorable oral bioavailability and metabolic stability .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Anticancer activity against leukemia |
| Compound B | Structure B | Inhibits lipoxygenase activity |
This table highlights the comparative biological activities of structurally similar compounds, underscoring the potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
